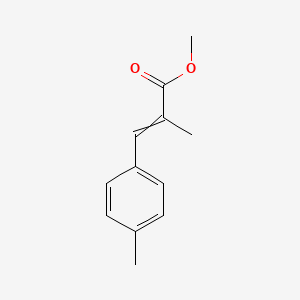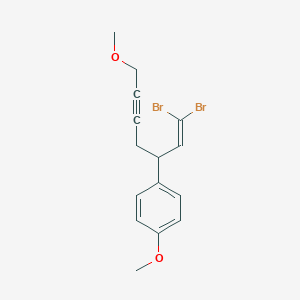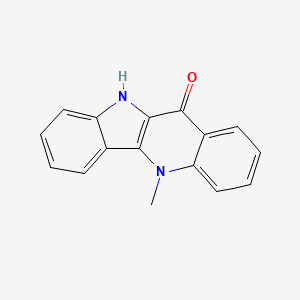
Cryptolepinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptolepinone is an indoloquinoline alkaloid isolated from the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cryptolepinone can be synthesized through various synthetic routes. One common method involves the annulation of an indole or quinoline ring system. This process typically includes palladium-catalyzed coupling reactions, aza-Wittig reactions, and transition-metal mediated reductive cyclization . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using the aforementioned methods. The scalability of these synthetic routes makes them suitable for industrial applications, although further optimization may be required to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cryptolepinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, halogenated derivatives have shown increased antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Cryptolepinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indoloquinoline derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antimalarial, anticancer, and antimicrobial properties
Wirkmechanismus
Cryptolepinone exerts its effects primarily through the inhibition of DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and protozoal infections. The compound intercalates into DNA at cytosine-cytosine sites, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with similar antimalarial and anticancer properties.
Neocryptolepine: Exhibits similar pharmacological activities but differs in its molecular structure.
Quindoline: Known for its antimicrobial properties and structural similarity to cryptolepinone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to intercalate into DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for further drug development and research .
Eigenschaften
CAS-Nummer |
160113-29-1 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
5-methyl-10H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |
InChI-Schlüssel |
RSDQEJTWGFZASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
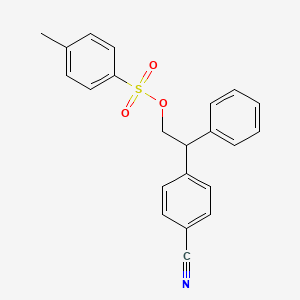
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
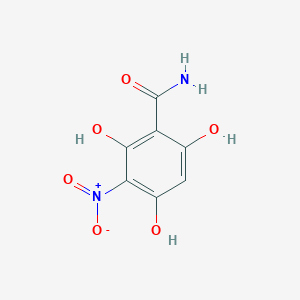
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
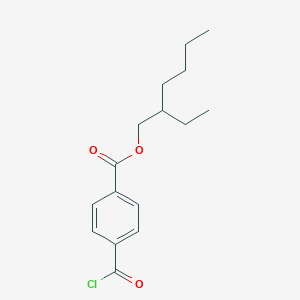

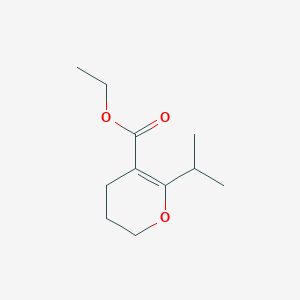

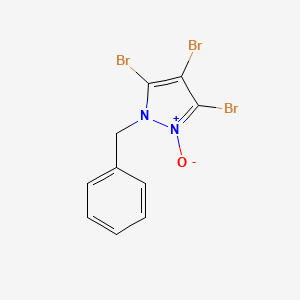
phosphanium nitrate](/img/structure/B14262546.png)
